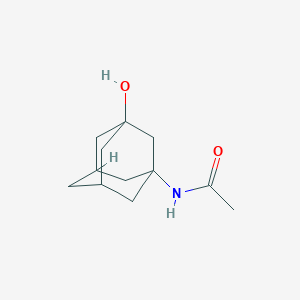

N-(3-羟基金刚烷-1-基)乙酰胺

概述

描述

“N-(3-Hydroxyadamantan-1-yl)acetamide” is a chemical compound with the molecular formula C12H19NO2 . It belongs to the class of organic compounds known as amines .

Synthesis Analysis

The synthesis of “N-(3-Hydroxyadamantan-1-yl)acetamide” involves several steps. One method involves the reaction of 1-amino-3-adamantanol with acetic anhydride at 0°C . Another method involves the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese .Molecular Structure Analysis

The molecular structure of “N-(3-Hydroxyadamantan-1-yl)acetamide” is characterized by its molecular formula C12H19NO2 . The average mass of the molecule is 209.285 Da .Chemical Reactions Analysis

“N-(3-Hydroxyadamantan-1-yl)acetamide” has been involved in several chemical reactions. For instance, it has been used in the culture of Absidia cylindrospora at 23℃ . It has also been reacted with dihydrogen peroxide in lithium hydroxide monohydrate and acetonitrile at 80℃ .科学研究应用

Blood Glucose Homeostasis

“N-(3-Hydroxyadamantan-1-yl)acetamide” is known to play a role in maintaining blood glucose levels. It does this by inhibiting the activity of the DPP-4 enzyme, which is crucial for blood glucose homeostasis. This mechanism can be particularly beneficial for managing conditions like diabetes, where blood glucose regulation is impaired .

DPP-4 Inhibition

The compound serves as a DPP-4 inhibitor, a class of drugs that has gained attention for its therapeutic potential in treating type 2 diabetes. By inhibiting this enzyme, it helps increase the levels of incretin hormones, which in turn increases insulin secretion and decreases glucagon release .

Synthesis and Pharmacological Applications

Recent trends in medicinal chemistry research have focused on the synthesis and pharmacological applications of gliptins, including “N-(3-Hydroxyadamantan-1-yl)acetamide”. These studies aim to develop more effective and safer drugs for long-term management of chronic diseases like diabetes .

Analgesic Properties

Adamantyl analogues of paracetamol, which include compounds like “N-(3-Hydroxyadamantan-1-yl)acetamide”, have been reported to possess potent analgesic properties. These compounds offer a new avenue for pain management without direct interaction with cannabinoid receptors or inhibiting COX enzymes .

作用机制

Target of Action

The primary target of N-(3-Hydroxyadamantan-1-yl)acetamide is Dipeptidyl peptidase 4 (DPP-4) . DPP-4, also known as the T-cell antigen CD26 enzyme, plays a vital role in deactivating the incretin hormone, which is responsible for insulin catabolism . It also hydrolyzes opioid peptides engaged in pain modulation .

Mode of Action

N-(3-Hydroxyadamantan-1-yl)acetamide acts as a DPP-4 inhibitor . By inhibiting DPP-4, it prevents the deactivation of the incretin hormone, thereby promoting insulin secretion .

Biochemical Pathways

The inhibition of DPP-4 affects the insulin signaling pathway . This leads to a decrease in blood glucose levels, which is beneficial for managing diabetes .

Pharmacokinetics

Similar compounds, such as gliptins (dpp-4 inhibitors), can be taken orally once a week or in combination with another hypoglycemic agent . This suggests that N-(3-Hydroxyadamantan-1-yl)acetamide may have favorable ADME properties.

Result of Action

The inhibition of DPP-4 by N-(3-Hydroxyadamantan-1-yl)acetamide leads to an increase in insulin secretion and a decrease in blood glucose levels . This can help manage conditions like diabetes . Additionally, it has been suggested that this compound may have analgesic properties, potentially through its action as a selective TRPA1 channel antagonist .

安全和危害

属性

IUPAC Name |

N-(3-hydroxy-1-adamantyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-8(14)13-11-3-9-2-10(4-11)6-12(15,5-9)7-11/h9-10,15H,2-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQQCWHALQYFDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC12CC3CC(C1)CC(C3)(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385724 | |

| Record name | 1-acetylamino-3-adamantanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Hydroxyadamantan-1-yl)acetamide | |

CAS RN |

778-10-9 | |

| Record name | 1-acetylamino-3-adamantanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

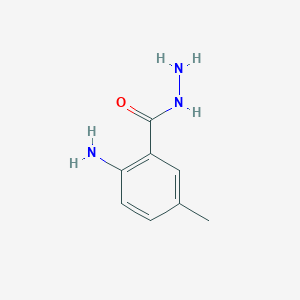

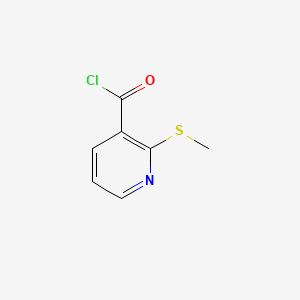

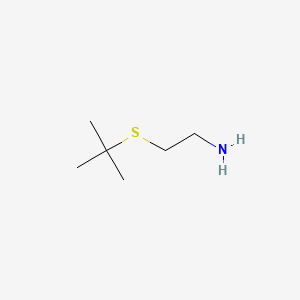

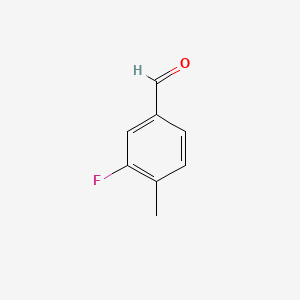

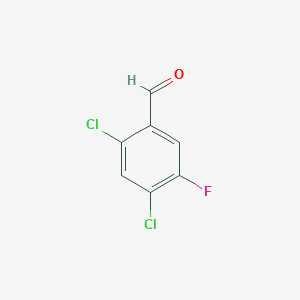

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

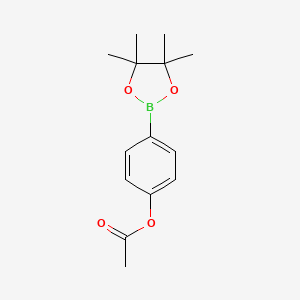

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272636.png)

![N1,N1-Dimethyl-4-[(Isopropylamino)Methyl]Aniline](/img/structure/B1272644.png)